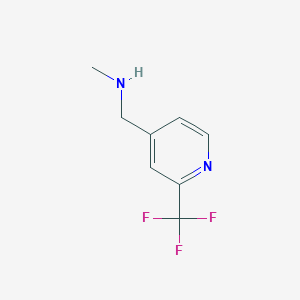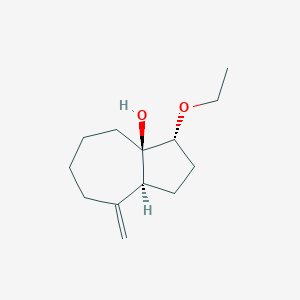
(3R,3aR,8aS)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,3aR,8aS)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol is a complex organic compound with a unique structure. It belongs to the class of azulenol derivatives, which are known for their distinctive azulene skeleton. Azulene is a bicyclic aromatic hydrocarbon that is notable for its deep blue color, which is quite rare among hydrocarbons. This compound’s structure includes an ethoxy group and a methylene group, contributing to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3aR,8aS)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Azulene Skeleton: This can be achieved through various methods, such as the cyclization of appropriate precursors.
Introduction of Functional Groups: The ethoxy and methylene groups are introduced through specific reactions, such as alkylation or substitution reactions.
Purification: The final product is purified using techniques like chromatography to ensure the desired compound’s purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,3aR,8aS)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This can remove oxygen or introduce hydrogen, potentially changing the compound’s reactivity.
Substitution: Functional groups in the compound can be replaced with other groups, modifying its chemical behavior.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to introduce new functional groups.
Major Products
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
(3R,3aR,8aS)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives might be explored for their biological activity, including potential antimicrobial or anti-inflammatory properties.
Medicine: Research might investigate its potential therapeutic effects or use as a drug delivery agent.
Industry: It could be used in the development of new materials or as a component in chemical processes.
Mécanisme D'action
The mechanism by which (3R,3aR,8aS)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol exerts its effects depends on its interaction with molecular targets. These might include:
Enzymes: The compound could inhibit or activate specific enzymes, altering biochemical pathways.
Receptors: It might bind to receptors on cell surfaces, triggering or blocking signaling pathways.
Pathways: The compound could influence various cellular pathways, leading to changes in cell behavior or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-: This compound shares a similar azulene skeleton but differs in its functional groups.
2-Naphthalenemethanol, 2,3,4,4a,5,6,7,8-octahydro-α,α,4a,8-tetramethyl-: Another compound with a similar structure but different functional groups.
Uniqueness
(3R,3aR,8aS)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol is unique due to its specific combination of functional groups and the azulene skeleton. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
197715-76-7 |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
(3R,3aR,8aS)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol |
InChI |
InChI=1S/C13H22O2/c1-3-15-12-8-7-11-10(2)6-4-5-9-13(11,12)14/h11-12,14H,2-9H2,1H3/t11-,12+,13+/m0/s1 |
Clé InChI |
LTHULHUYOLSIJI-YNEHKIRRSA-N |
SMILES |
CCOC1CCC2C1(CCCCC2=C)O |
SMILES isomérique |
CCO[C@@H]1CC[C@@H]2[C@@]1(CCCCC2=C)O |
SMILES canonique |
CCOC1CCC2C1(CCCCC2=C)O |
Synonymes |
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B168899.png)
![(1S,4S)-bicyclo[2.2.2]octane-2,5-dione](/img/structure/B168902.png)
![[(1R,2R)-2-hydroxycyclohexyl]CarbaMic acidphenylMethyl ester](/img/structure/B168904.png)
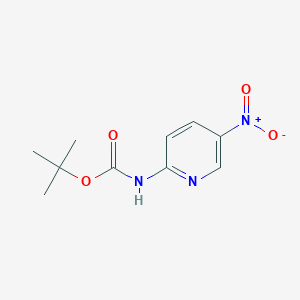
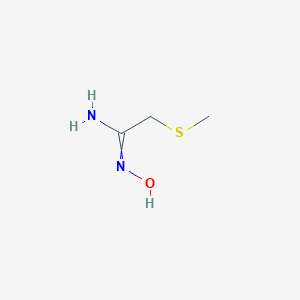
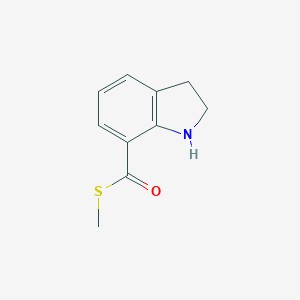
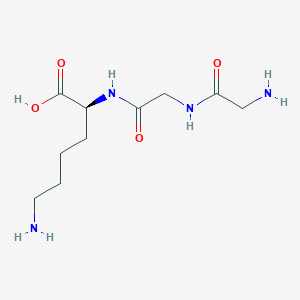
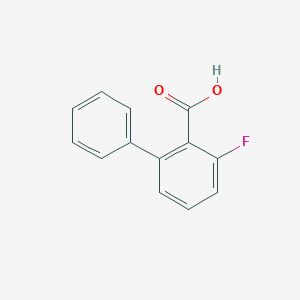
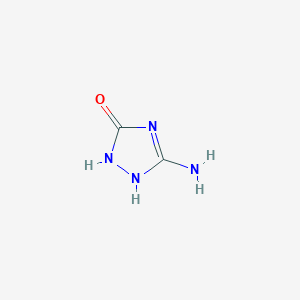
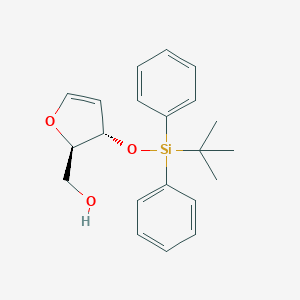
![2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione](/img/structure/B168933.png)
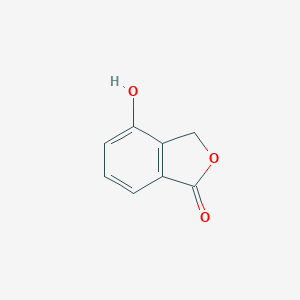
![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B168938.png)
